Cas no 1421458-96-9 (2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide)

2-Chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and fluoro groups, coupled with a furan-imidazole moiety via an ethyl linker. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the development of bioactive molecules. The presence of halogen and heterocyclic components may enhance binding affinity and metabolic stability, making it valuable for pharmaceutical research. Its well-defined molecular architecture allows for precise modifications, supporting structure-activity relationship studies. The compound's purity and stability under standard conditions ensure reliable performance in synthetic applications.
2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide structure
1421458-96-9 structure
Product Name:2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide
CAS No:1421458-96-9
MF:C17H15ClFN3O2
MW:347.771306276321
CID:5402625
Update Time:2025-10-28

2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-fluoro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]benzamide
    • 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide
    • Inchi: 1S/C17H15ClFN3O2/c1-22-10-14(15-3-2-8-24-15)21-16(22)6-7-20-17(23)12-5-4-11(19)9-13(12)18/h2-5,8-10H,6-7H2,1H3,(H,20,23)
    • InChI Key: PWEKEDHDNKKSHP-UHFFFAOYSA-N
    • SMILES: C(NCCC1N(C)C=C(C2=CC=CO2)N=1)(=O)C1=CC=C(F)C=C1Cl

2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide Pricemore >>

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Additional information on 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide

Professional Introduction to Compound with CAS No. 1421458-96-9 and Product Name: 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide

The compound identified by the CAS number 1421458-96-9 and the product name 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic structure and functional groups, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both chloro and fluoro substituents on the benzamide core, combined with an ethyl chain terminated by a furanyl-substituted imidazole, makes this compound a promising candidate for further exploration.

Recent studies have highlighted the importance of aromatic heterocycles in the design of novel therapeutic agents. The benzamide moiety, in particular, has been extensively studied for its role in modulating biological pathways. In the case of 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide, the structural features contribute to its unique pharmacological profile. The chloro group at the 2-position and the fluoro group at the 4-position of the benzene ring are known to enhance binding affinity and metabolic stability, which are critical factors in drug design.

The ethyl chain extending from the benzamide nitrogen is further modified by a furan-2-yl group attached to a 1-methyl-1H-imidazol-2-yl moiety. This combination of heterocyclic structures has been shown to interact favorably with biological targets, particularly enzymes and receptors involved in disease pathways. The furan ring, known for its ability to engage in hydrogen bonding and π-stacking interactions, adds another layer of complexity to the compound's binding properties. Similarly, the methyl-substituted imidazole can serve as a key pharmacophore, influencing both solubility and bioavailability.

Current research in medicinal chemistry emphasizes the development of molecules that can selectively target specific disease mechanisms. The structural features of 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide align well with this trend. For instance, studies have demonstrated that benzamides derived from similar scaffolds exhibit inhibitory activity against various enzymes implicated in inflammatory responses and cancer progression. The fluoro-substituted benzamide is particularly noteworthy, as fluorine atoms can modulate electronic properties and improve binding interactions with biological targets.

In addition to its structural complexity, this compound offers advantages in terms of synthetic accessibility. The presence of well-defined functional groups allows for modular synthesis, enabling chemists to modify specific parts of the molecule while retaining its core pharmacological activity. This flexibility is crucial for optimizing drug candidates during preclinical development. Recent advances in synthetic methodologies have made it possible to introduce complex substituents efficiently, reducing the time and cost associated with drug discovery.

The potential applications of 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide extend across multiple therapeutic areas. Initial studies have suggested that it may have utility in treating conditions characterized by abnormal cell proliferation and inflammation. The interaction between this molecule and biological targets such as kinases and transcription factors remains an area of active investigation. Furthermore, its ability to cross cell membranes due to its lipophilic nature makes it a candidate for oral administration, which is often preferred for patient compliance.

From a computational chemistry perspective, virtual screening techniques have been employed to identify potential binding partners for this compound. Molecular docking simulations have revealed that it can interact with proteins involved in metabolic pathways and signal transduction cascades. These interactions are consistent with its observed biological activities in preliminary assays. The use of high-throughput screening (HTS) platforms has further accelerated the process of identifying lead compounds for further optimization.

The synthesis of 2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-ylyl]ethyl}benzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key synthetic transformations include nucleophilic aromatic substitution (SNAr) reactions at the chloro-substituted position followed by condensation reactions to form the benzamide linkage. The introduction of the furanyl-substituted imidazole requires precise control over reaction conditions to avoid side products.

Quality control measures are essential throughout the synthesis process to ensure consistency between batches. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and purity. These methods provide detailed information about molecular structure and impurity profiles, which are critical for regulatory submissions.

The pharmacokinetic properties of this compound are also under scrutiny as part of its preclinical evaluation. Studies assessing absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) will provide insights into its suitability for further clinical development. Factors such as bioavailability, half-life, and potential drug-drug interactions will be carefully monitored to ensure safety and efficacy.

In conclusion,1421458-96:9and its corresponding product name represent a structurally sophisticated molecule with significant potential in pharmaceutical applications. The combination of aromatic heterocycles,chloro,and fluorosubstituents on a benzamide core creates a unique pharmacological profile that warrants further investigation。Ongoing research aims to elucidate its mechanism of action,optimize its chemical properties,and translate these findings into tangible therapeutic benefits。As our understanding of molecular interactions continues to evolve,compounds like this will play an increasingly important role in addressing complex diseases.

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